molecular formula C11H16BrNO B1484232 3-Bromo-6-isobutoxy-2-methylphenylamine CAS No. 1866375-80-5

3-Bromo-6-isobutoxy-2-methylphenylamine

Cat. No.: B1484232
CAS No.: 1866375-80-5
M. Wt: 258.15 g/mol
InChI Key: VCLPGAWRUPXILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-isobutoxy-2-methylphenylamine is an organic compound with the molecular formula C11H16BrNO It is a derivative of phenylamine, where the phenyl ring is substituted with a bromine atom at the third position, an isobutoxy group at the sixth position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-isobutoxy-2-methylphenylamine typically involves the following steps:

    Bromination: The starting material, 2-methylphenylamine, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the third position.

    Isobutoxylation: The brominated intermediate is then subjected to a nucleophilic substitution reaction with isobutyl alcohol in the presence of a base, such as sodium hydroxide, to introduce the isobutoxy group at the sixth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-isobutoxy-2-methylphenylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenylamine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.

    Reduction Products: Reduction typically yields amine derivatives with altered functional groups.

Scientific Research Applications

3-Bromo-6-isobutoxy-2-methylphenylamine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-isobutoxy-2-methylphenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the isobutoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-isopropoxy-2-methylphenylamine: Similar structure but with an isopropoxy group instead of an isobutoxy group.

    3-Bromo-2-methylphenylamine: Lacks the isobutoxy group, making it less bulky and potentially less selective in its interactions.

    6-Isobutoxy-2-methylphenylamine: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness

3-Bromo-6-isobutoxy-2-methylphenylamine is unique due to the combination of the bromine atom and the isobutoxy group, which can confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

3-bromo-2-methyl-6-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-7(2)6-14-10-5-4-9(12)8(3)11(10)13/h4-5,7H,6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLPGAWRUPXILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)OCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-isobutoxy-2-methylphenylamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-isobutoxy-2-methylphenylamine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-isobutoxy-2-methylphenylamine
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-isobutoxy-2-methylphenylamine
Reactant of Route 5
3-Bromo-6-isobutoxy-2-methylphenylamine
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-isobutoxy-2-methylphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.